N-(2-Ethyl-6-methylphenyl)-D-alanine
Description
N-(2-Ethyl-6-methylphenyl)-D-alanine (Chemical formula: C₁₂H₁₇NO₂; Molecular weight: 207.27 g/mol) is a chiral alanine derivative characterized by a 2-ethyl-6-methylphenyl substituent on the amino group. It is a key intermediate in herbicide synthesis and a metabolite of the herbicide metolachlor . Its enantioselective resolution has been optimized using immobilized Pseudomonas sp. lipase (CLEA-PSL), demonstrating enhanced catalytic efficiency compared to free enzymes . Capillary electrophoresis with 2,6-di-O-methyl-β-cyclodextrin enables chiral separation of its enantiomers, critical for industrial applications .
Properties
CAS No. |
82508-05-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2R)-2-(2-ethyl-6-methylanilino)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-4-10-7-5-6-8(2)11(10)13-9(3)12(14)15/h5-7,9,13H,4H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
ACQCQKSFTBFYDO-SECBINFHSA-N |
Isomeric SMILES |
CCC1=CC=CC(=C1N[C@H](C)C(=O)O)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-6-methylphenyl)-D-alanine typically involves the reaction of 2-ethyl-6-methylphenylamine with D-alanine under specific conditions. One common method includes the use of protecting groups to safeguard the amino and carboxyl groups during the reaction. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-6-methylphenyl)-D-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(2-Ethyl-6-methylphenyl)-D-alanine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)-D-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to alterations in biochemical pathways, influencing cellular processes such as metabolism and signal transduction.
Comparison with Similar Compounds
Structural Analogs in Herbicide Chemistry
Compounds sharing the 2-ethyl-6-methylphenyl group or alanine backbone exhibit diverse herbicidal activities and metabolic pathways.
Key Differences :
- Substituent Variability : Acetochlor and S-metolachlor feature chloroacetamide groups, while Metalaxyl-M and Benalaxyl include methoxyacetyl or phenylacetyl moieties, altering target specificity .
- Chirality : this compound’s enantiopure form is critical for metabolic pathways, unlike racemic herbicides like metolachlor .
Pharmacological Analogs
The 2-ethyl-6-methylphenyl group appears in non-herbicidal compounds with distinct biological activities.
Key Differences :
Environmental Metabolites and Transformation Products (TPs)
Metabolites of this compound and related herbicides highlight environmental persistence.
Key Differences :
- Polarity : Sulfonated derivatives exhibit higher water solubility, increasing groundwater mobility compared to parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
